![molecular formula C12H10BrNO2S B189666 Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate CAS No. 53101-02-3](/img/structure/B189666.png)
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate
Overview
Description
Preparation Methods
The synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)thiazole-2-carboxaldehyde. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Chemical Reactions Analysis
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Pharmaceutical Development
Anticancer and Anti-inflammatory Agents
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a critical intermediate in synthesizing several pharmaceuticals, particularly those targeting cancer and inflammation. Research has demonstrated its efficacy in developing compounds that inhibit specific cancer cell lines and reduce inflammatory responses. For instance, studies have shown that derivatives of thiazole compounds exhibit promising activity against various cancer types, including breast and colon cancers .
Case Study: SIRT2 Inhibitors
Recent research highlighted the discovery of thiazole-based SIRT2 inhibitors with significant anticancer properties. One compound demonstrated an IC50 value of 17.3 μM, indicating potential for further development as a therapeutic agent .
Agricultural Chemistry
Pesticide Formulations
In agricultural applications, this compound is utilized in formulating agrochemicals aimed at pest control. Its effectiveness in enhancing crop protection has been documented, leading to increased agricultural productivity. The compound's ability to disrupt pest metabolic pathways makes it a valuable component in sustainable agriculture practices .
Material Science
Development of Advanced Materials
The compound plays a role in creating novel materials with enhanced properties such as thermal stability and chemical resistance. These materials are beneficial for various applications, including coatings and plastics. The unique structural characteristics of this compound allow for modifications that improve material performance under extreme conditions .
Biochemical Research
Biological Pathways and Mechanisms
Researchers employ this compound to investigate biological pathways and mechanisms. This research contributes to understanding disease mechanisms and identifying new therapeutic targets. The compound's interactions with enzymes and other biological molecules provide insights into metabolic processes, aiding drug design efforts .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material in various analytical methods. Its use ensures accuracy and reliability in detecting and quantifying related compounds, which is crucial for quality control in pharmaceutical production .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceuticals | Key intermediate for anticancer and anti-inflammatory agents; SIRT2 inhibitors research |
Agricultural Chemistry | Used in pesticide formulations for effective pest control |
Material Science | Development of advanced materials with improved thermal stability and chemical resistance |
Biochemical Research | Studies biological pathways; aids in drug design |
Analytical Chemistry | Standard reference material for accurate chemical analyses |
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . Additionally, they may interact with various receptors and enzymes in the human body, contributing to their biological activities .
Comparison with Similar Compounds
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV.
Abafungin: An antifungal drug used to treat fungal infections.
Tiazofurin: An antineoplastic drug used in cancer therapy.
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .
Biological Activity
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, including anticancer, antiviral, and antimicrobial activities, supported by various studies and data.
Chemical Structure
This compound features a thiazole ring, which is known for its presence in many biologically active compounds. The structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- In Vitro Studies : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). Results indicated that it exhibits significant antiproliferative activity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .
Antiviral Activity
This compound has also been investigated for its antiviral properties, particularly against flaviviruses.
Key Findings:
- Antiflaviviral Activity : In studies focused on flavivirus infections, derivatives of phenylthiazoles were shown to inhibit viral replication effectively. While specific data on this compound's activity against flaviviruses is limited, structural analogs suggest potential efficacy due to the thiazole moiety's ability to interact with viral proteins .
- Selectivity Index : Compounds similar in structure have demonstrated high selectivity indices (TI) in antiviral assays, indicating a favorable therapeutic window .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various pathogenic bacteria and fungi.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
- Time-Kill Assays : In time-kill assays, the compound exhibited bactericidal effects within 24 hours of exposure, further supporting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring and the phenyl group can significantly enhance or diminish activity.
Modification | Effect on Activity |
---|---|
Bromination at para position | Increases anticancer potency |
Alkyl substitution on thiazole | Enhances antimicrobial efficacy |
Alteration of ester group | Impacts antiviral selectivity |
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Anticancer Trials : A phase II trial involving a thiazole derivative similar to this compound showed promising results in patients with advanced breast cancer, leading to further exploration in combination therapies .
- Antiviral Research : A study examining the effects of thiazole compounds on dengue virus indicated that modifications could lead to enhanced antiviral properties without increasing toxicity .
- Antimicrobial Investigations : Clinical isolates of resistant bacterial strains were treated with thiazole derivatives, resulting in significant reductions in bacterial load, suggesting potential applications in treating antibiotic-resistant infections .
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCLHKIDYQWOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356441 | |
Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53101-02-3 | |
Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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